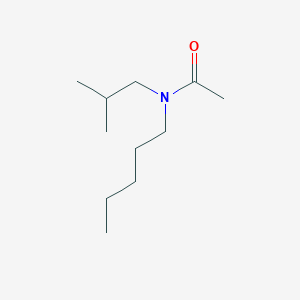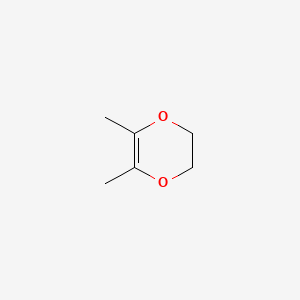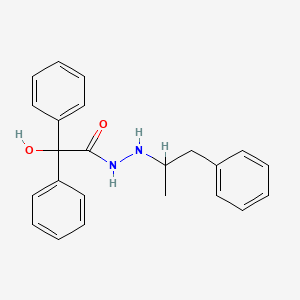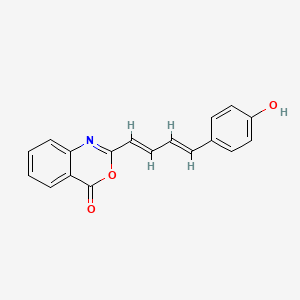
4H-3,1-Benzoxazin-4-one, 2-(4-(4-hydroxyphenyl)-1,3-butadienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-3,1-Benzoxazin-4-one, 2-(4-(4-hydroxyphenyl)-1,3-butadienyl)- is a complex organic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazinone core and a butadienyl side chain with a hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-3,1-Benzoxazin-4-one, 2-(4-(4-hydroxyphenyl)-1,3-butadienyl)- typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with acetic anhydride to form the benzoxazinone core. The butadienyl side chain can be introduced through a series of condensation reactions involving appropriate aldehydes and ketones .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .
化学反応の分析
Types of Reactions
4H-3,1-Benzoxazin-4-one, 2-(4-(4-hydroxyphenyl)-1,3-butadienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially with nitrogen and sulfur nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like ethanolamine, aromatic amines, and sulfur nucleophiles are frequently employed.
Major Products
The major products formed from these reactions include various quinazolinone and quinazoline derivatives, which have significant biological and chemical properties .
科学的研究の応用
4H-3,1-Benzoxazin-4-one, 2-(4-(4-hydroxyphenyl)-1,3-butadienyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes and receptors.
Industry: The compound is used in the development of pesticides and other agrochemicals
作用機序
The mechanism of action of 4H-3,1-Benzoxazin-4-one, 2-(4-(4-hydroxyphenyl)-1,3-butadienyl)- involves its interaction with specific molecular targets. It can inhibit enzymes such as human leukocyte elastase and act as a receptor antagonist. The compound’s structure allows it to bind to active sites of enzymes and receptors, thereby modulating their activity .
類似化合物との比較
Similar Compounds
- 2-Ethoxy-4H-3,1-benzoxazin-4-one
- 3-Amino-2-ethoxyquinazolin-4-one
- 4H-3,1-Benzoxazin-4-one derivatives with various substituents
Uniqueness
4H-3,1-Benzoxazin-4-one, 2-(4-(4-hydroxyphenyl)-1,3-butadienyl)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxyphenyl group and butadienyl side chain contribute to its versatility in chemical synthesis and potential therapeutic applications .
特性
CAS番号 |
78214-15-0 |
|---|---|
分子式 |
C18H13NO3 |
分子量 |
291.3 g/mol |
IUPAC名 |
2-[(1E,3E)-4-(4-hydroxyphenyl)buta-1,3-dienyl]-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C18H13NO3/c20-14-11-9-13(10-12-14)5-1-4-8-17-19-16-7-3-2-6-15(16)18(21)22-17/h1-12,20H/b5-1+,8-4+ |
InChIキー |
ASJBOIQMTVOWBG-LZSLGQGWSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)/C=C/C=C/C3=CC=C(C=C3)O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C=CC=CC3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,N-[6-amino-1,2,3,4-tetrahydro-1,3-bis(2-methylpropyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13802531.png)



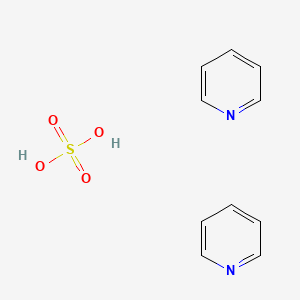
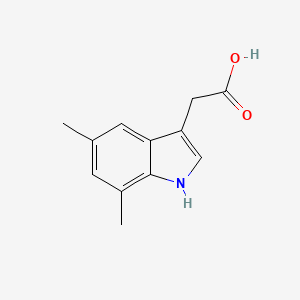
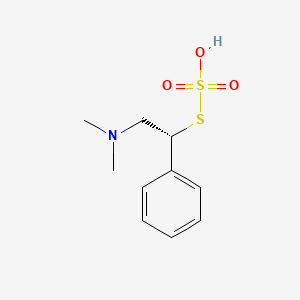
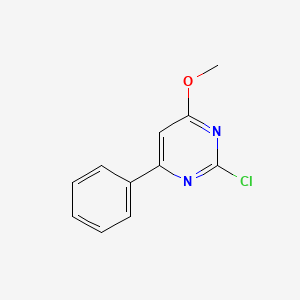
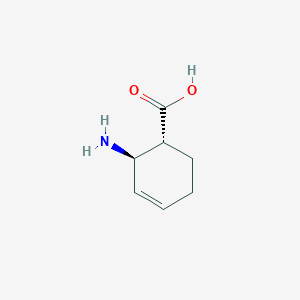
![Octahydro-2,6-methanopyrido[1,2-a]pyrazine](/img/structure/B13802594.png)

